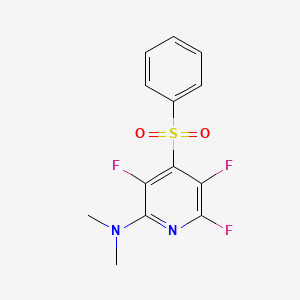
3,5,6-trifluoro-N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-trifluoro-N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine is a fluorinated aromatic amine with a sulfonyl group attached to the phenyl ring. This compound is of interest due to its unique chemical properties, which make it useful in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trifluoro-N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3,5,6-trifluoropyridine and phenylsulfonyl chloride.
N,N-Dimethylation: The amino group of 2-amino-3,5,6-trifluoropyridine is dimethylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The dimethylated product is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine or pyridine to introduce the phenylsulfonyl group.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trifluoro-N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
3,5,6-trifluoro-N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3,5,6-trifluoro-N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3,5,6-trifluoro-2-aminopyridine: Lacks the N,N-dimethyl and phenylsulfonyl groups, making it less lipophilic and less stable.
N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
4-(phenylsulfonyl)pyridin-2-amine: Lacks both the N,N-dimethyl and fluorine groups, making it less versatile in synthetic applications.
Uniqueness
3,5,6-trifluoro-N,N-dimethyl-4-(phenylsulfonyl)pyridin-2-amine is unique due to the combination of fluorine atoms, N,N-dimethyl group, and phenylsulfonyl group. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-3,5,6-trifluoro-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-18(2)13-10(15)11(9(14)12(16)17-13)21(19,20)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOWSLVIXMGRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=C1F)S(=O)(=O)C2=CC=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
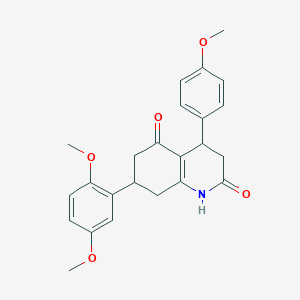
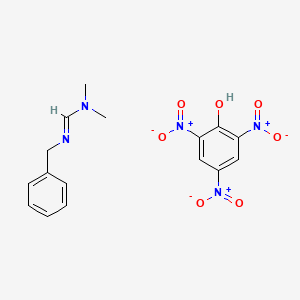
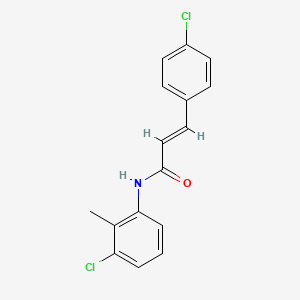
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
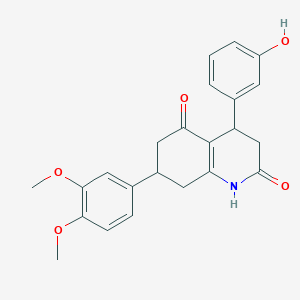
![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B5580411.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5580412.png)
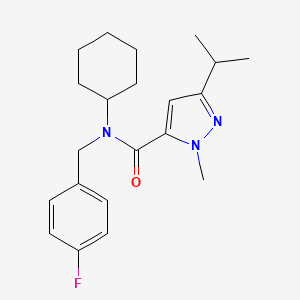
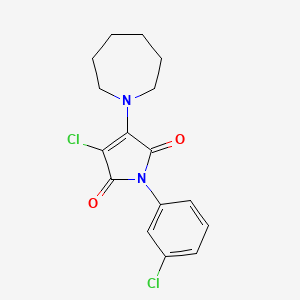
![methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5580426.png)
![3-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5580428.png)
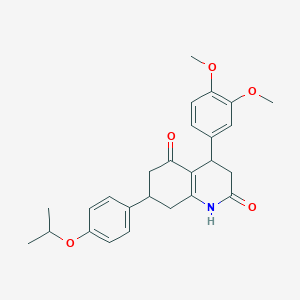
![(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5580453.png)
